molecular formula C14H15ClN2O B6460886 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole CAS No. 2548995-49-7

5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole

Cat. No.: B6460886
CAS No.: 2548995-49-7
M. Wt: 262.73 g/mol
InChI Key: MVCITRUBETZKFP-UHFFFAOYSA-N
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Description

5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring substituted with a chloro group and an octahydrocyclopenta[c]pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the chloro group and the octahydrocyclopenta[c]pyrrol moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and compounds with octahydrocyclopenta[c]pyrrol moieties. Examples include:

  • 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzothiazole
  • 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzimidazole

Uniqueness

What sets 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole apart is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-11-4-5-13-12(6-11)16-14(18-13)17-7-9-2-1-3-10(9)8-17/h4-6,9-10H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCITRUBETZKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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